molecular formula C20H23NO5S B6125334 diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate

diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate

Cat. No. B6125334
M. Wt: 389.5 g/mol
InChI Key: WBXOWINFHAXUTM-UHFFFAOYSA-N
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Description

Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate (DPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It may also activate certain signaling pathways that promote cell survival and prevent cell death.
Biochemical and Physiological Effects
diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate in lab experiments is its ability to selectively target certain cells and tissues. It is also relatively stable and easy to synthesize. However, one of the limitations is that it can be toxic at high doses, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and its potential applications in other fields such as materials science and engineering.
Conclusion
In conclusion, diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate and its applications in different fields.

Synthesis Methods

Diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate can be synthesized by a multistep process involving the reaction of 5-propyl-3-thiophencarboxylic acid with thionyl chloride, followed by the reaction with diethyl 2-amino-terephthalate in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate.

properties

IUPAC Name

diethyl 2-[(5-propylthiophene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-7-15-10-14(12-27-15)18(22)21-17-11-13(19(23)25-5-2)8-9-16(17)20(24)26-6-3/h8-12H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXOWINFHAXUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-{[(5-propylthiophen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate

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